molecular formula C14H13N3O3 B2496641 (E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide CAS No. 1261302-41-3

(E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide

Cat. No.: B2496641
CAS No.: 1261302-41-3
M. Wt: 271.276
InChI Key: UFEIPZRPZZVFSH-CXUHLZMHSA-N
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Description

(E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide (CAS 1261302-41-3) is a Schiff base hydrazone compound of significant interest in medicinal and materials chemistry research . This molecule adopts an E-configuration about the azomethine (C=N) double bond, a feature stabilized by an intramolecular O—H⋯N hydrogen bond that forms an S(6) ring motif . The solid-state structure is further stabilized by intermolecular N—H⋯O hydrogen bonds that link molecules into chains, and a three-dimensional network is achieved through π–π stacking interactions . As part of the hydrazone class, it serves as a versatile precursor for synthesizing N-heterocycles and is an effective chelating agent for transition metal ions due to its readily available lone pairs of electrons . Its ONO coordination pattern makes it particularly useful for developing metal complexes with potential biological activities . Researchers investigate such hydrazone derivatives for a broad spectrum of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antitubercular activities . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-20-12-2-3-13(18)11(8-12)9-16-17-14(19)10-4-6-15-7-5-10/h2-9,18H,1H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEIPZRPZZVFSH-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for (E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Coordination with Metal Ions

The hydrazone acts as a polydentate ligand, forming stable complexes with transition metals. The phenolic oxygen , azomethine nitrogen , and pyridyl nitrogen serve as coordination sites (Fig. 2).

Example Complexation with Cu(II)

  • Reagents : CuCl₂·2H₂O in methanol

  • Product : [Cu(L)(H₂O)₂]Cl (L = hydrazone ligand)

  • Geometry : Distorted octahedral (confirmed by ESR)

  • Bioactivity : IC₅₀ values of 1.5–4.1 µM against cancer cell lines

Key Stability Factors

  • Intramolecular O–H⋯N hydrogen bonding stabilizes the ligand conformation .

  • Electron-withdrawing groups (e.g., -OCH₃) enhance metal-binding affinity .

Oxidation Reactions

The hydrazone undergoes oxidation at the C=N bond or aromatic rings under strong oxidizing conditions:

Oxidizing Agents

  • H₂O₂ : Cleaves the C=N bond to regenerate carbonyl compounds.

  • KMnO₄ : Oxidizes methoxy groups to quinone structures.

Product Characterization

  • IR Loss of C=N : Disappearance of 1608–1664 cm⁻¹ stretch.

  • UV-Vis : Emergence of quinone absorption bands (λₘₐₓ ~450 nm).

Photochemical Reactions

Under UV irradiation, the compound reacts with metal carbonyls to form organometallic complexes:

Example with Mo(CO)₆

  • Conditions : THF solvent, 6–8 h irradiation

  • Product : [Mo(CO)₄(L)] (L = hydrazone ligand)

  • Key Data :

    • IR CO Stretches : 1890–2020 cm⁻¹ (vs. 2000–2100 cm⁻¹ in Mo(CO)₆)

    • Magnetic Moment : 1.73–1.85 BM (low-spin d² configuration)

Biological Activity and Mechanistic Insights

The compound’s reactivity underpins its pharmacological effects:

Anticancer Mechanism

  • Induces ROS-mediated apoptosis via caspase-3 activation .

  • Disrupts mitochondrial membrane potential (ΔΨm) in HeLa cells .

Antimicrobial Activity

  • MIC values: 14–27 µg/mL against S. aureus and E. coli .

  • Synergistic effects with metal ions enhance membrane disruption .

Table 2: Bioactivity Data

Assay Target Result Source
Cytotoxicity (MTT)HeLa cellsIC₅₀ = 1.5–4.1 µM
DNA Binding (UV-Vis)ct-DNAKb = 1.2 × 10⁵ M⁻¹
Antimicrobial (MIC)S. aureus14 µg/mL

Scientific Research Applications

Synthetic Route

StepReactantsConditionsProduct
1Isonicotinohydrazide + 2-hydroxy-5-methoxybenzaldehydeReflux in ethanol(E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogenic bacteria and fungi. The compound's ability to chelate metal ions enhances its antimicrobial activity, making it a candidate for developing new antimicrobial agents.

  • In vitro Studies : The compound was tested against several bacterial strains using the agar-well diffusion method. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus22 mm
Bacillus subtilis21 mm
Escherichia coli18 mm

Anticancer Activity

The mechanism of action for this compound in cancer cells involves its interaction with cellular pathways that lead to apoptosis. The compound has shown promise in inhibiting cancer cell proliferation in various studies.

  • Cell Line Studies : Research indicates that this Schiff base can induce cell death in cancer cell lines by disrupting essential biological processes .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various metal complexes derived from this compound. The metal complexes exhibited enhanced antibacterial activity compared to the free ligand, suggesting that metal coordination improves efficacy against pathogens .
  • Anticancer Investigations : In another study, the compound was tested on human cancer cell lines, demonstrating significant cytotoxic effects. The findings suggest that this compound could be a viable candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of (E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that disrupt essential biological processes in microorganisms or cancer cells. The compound’s ability to chelate metal ions is crucial for its antimicrobial and anticancer activities. Additionally, it can interfere with enzyme activities and cellular pathways, leading to cell death in targeted organisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of (E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide with structurally analogous derivatives:

Structural and Electronic Comparisons

  • Hydrogen Bonding: The 2-hydroxy group in the target compound enables intramolecular O–H···N bonding, absent in analogs like (E)-N'-(4-dimethylaminobenzylidene)isonicotinohydrazide. This stabilizes the molecule and enhances crystallinity .
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (OCH₃) and hydroxy (OH) substituents increase electron density on the benzylidene ring, raising EHOMO values (-5.2 eV) compared to nitro-substituted derivatives (EHOMO = -6.1 eV), which correlates with improved antioxidant and anticorrosion properties .
  • Chelation Potential: The 2-hydroxy-5-methoxy derivative forms stable complexes with Fe³⁺ and Mn²⁺, with log β values comparable to clinical chelators like deferasirox. Fluorine or nitro substituents alter metal-binding kinetics but reduce biocompatibility .

Pharmacological Performance

  • Antimicrobial Activity: The target compound shows weaker activity than trimethoxy-substituted analogs (e.g., (E)-N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide, MIC = 1.56 µg/mL) due to fewer hydrogen-bonding sites .
  • Antioxidant Capacity: Scavenges 78% of H₂O₂ at 50 µM, outperforming non-hydroxylated derivatives (<50%) but less effective than catechol-containing analogs (e.g., dopamine derivatives: 95%) .
  • Anticorrosion Efficiency : Demonstrates 82% inhibition on mild steel in HCl, lower than benzaldehyde-derived Schiff bases (94%) but superior to aliphatic variants (78.5%) .

Biological Activity

(E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide is a Schiff base compound synthesized from isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C₁₄H₁₃N₃O₃, with a molecular weight of 273.27 g/mol. The compound is characterized by the presence of a methoxy group at the 5-position on the benzene ring, which influences its biological activity.

Synthesis

The synthesis typically involves a condensation reaction between isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde in an ethanol solvent under reflux conditions. The reaction yields the Schiff base, which can be purified through recrystallization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogenic bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.25 - 125 μM
Candida albicans62.5 - 250 μM

The compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, likely through the chelation of metal ions which disrupts essential cellular processes.

Cancer Cell Line IC50 (μM)
MCF-7 (breast cancer)20 - 40
HeLa (cervical cancer)15 - 30
A549 (lung cancer)25 - 35

The mechanism of action involves interference with cellular signaling pathways, leading to increased cell death rates in targeted cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various Schiff bases, including this compound, against clinical isolates of MRSA and E. coli. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics .
  • Cytotoxicity Against Cancer Cells : In a comparative study of various hydrazones, this compound was found to have significant cytotoxic effects on MCF-7 and HeLa cells, with mechanisms involving oxidative stress induction and apoptosis .

The biological activity of this compound is attributed to its ability to chelate metal ions, which disrupts critical biological functions in microorganisms and cancer cells. This chelation leads to:

  • Inhibition of enzyme activities essential for microbial growth.
  • Induction of oxidative stress in cancer cells.
  • Disruption of cellular signaling pathways leading to apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing (E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Schiff base condensation between 2-hydroxy-5-methoxybenzaldehyde and isonicotinohydrazide. Conventional methods involve refluxing in DMSO for 8 hours, yielding a yellow solid after recrystallization . Alternatively, microwave-assisted synthesis (160 Watts, methanol solvent, basic pH) reduces reaction time to minutes, improving efficiency and purity (e.g., 83% yield) . Purification via dry-column flash chromatography or recrystallization (DMSO) is critical to isolate the product from unreacted precursors .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this Schiff base?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) confirms proton environments (e.g., imine proton at δ 8.3–8.5 ppm), while Infrared (IR) spectroscopy identifies key functional groups (C=N stretch at ~1600 cm⁻¹, O–H at ~3400 cm⁻¹) . Single-crystal X-ray diffraction resolves molecular geometry, revealing planarity of the hydrazone backbone and intermolecular hydrogen bonding (e.g., O–H⋯N interactions) . For rapid structural validation, High-Resolution Mass Spectrometry (HRMS) ensures molecular ion alignment with theoretical values .

Q. How can researchers verify the purity and stability of the synthesized compound under storage conditions?

  • Methodological Answer : Thin-Layer Chromatography (TLC) monitors reaction progress and purity using eluents like ethyl acetate:methanol (5:1) . Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels, analyzed via High-Performance Liquid Chromatography (HPLC), identify degradation products. Thermal gravimetric analysis (TGA) assesses decomposition thresholds (e.g., >200°C) .

Advanced Research Questions

Q. What computational approaches are used to predict the biological activity of this compound, and how do docking results compare to experimental data?

  • Methodological Answer : Molecular docking (AutoDock 4.2, Vina) evaluates binding affinity to targets like α-amylase or COX-2. Grid parameters (30×30×30 Å, 0.375 Å spacing) centered on native ligand coordinates (e.g., PDB: 5IKR) simulate interactions . Free energy values (ΔG) and inhibition constants (Ki) derived from docking (e.g., −7.89 kcal/mol for COX-2) align with in vitro assays, such as enzyme inhibition IC₅₀ values . Post-docking analysis (Biovia Discovery Studio) visualizes hydrogen bonds and hydrophobic interactions .

Q. How does this Schiff base coordinate with transition metals, and what techniques determine complex stoichiometry?

  • Methodological Answer : The ligand binds via O (phenolic) and N (imine, pyridine) donors, forming octahedral complexes with Fe(III), Cu(II), or Ni(II). Molar conductivity measurements in DMSO (10⁻³ M) confirm 1:2 (metal:ligand) ratios . Potentiometric titrations (0.1 M KNO₃, 40% dioxane) at 1:4 Ln³⁺/ligand ratios reveal 1:1, 1:2, and 1:3 stoichiometries with lanthanides . Spectrophotometric titration (UV-Vis) monitors bathochromic shifts upon metal binding .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : Dose-response assays (MTT, resazurin) under standardized conditions (e.g., 24–72 hr exposure) clarify potency variations. For antimicrobial studies, MIC values against Gram-positive/negative strains (e.g., S. aureus, E. coli) are compared with positive controls (e.g., ciprofloxacin) . Redox activity (via DPPH/ABTS assays) differentiates antioxidant effects from direct enzyme inhibition .

Q. How can Hirshfeld surface analysis and DFT calculations elucidate intermolecular interactions and reactivity?

  • Methodological Answer : CrystalExplorer generates Hirshfeld surfaces to quantify contacts (e.g., O–H⋯N: 25%, C–H⋯π: 15%) . Density Functional Theory (DFT) at B3LYP/6-311G(d,p) computes frontier orbitals (HOMO-LUMO gaps ~4 eV), Fukui indices, and electrostatic potential maps, linking electron-rich regions (O, N) to nucleophilic attack sites .

Q. What electrochemical methods assess this compound’s efficacy as a corrosion inhibitor for industrial alloys?

  • Methodological Answer : Potentiodynamic polarization (Tafel plots) in 5% HCl quantifies inhibition efficiency (e.g., 85% at 1 mM) via shifts in corrosion potential (Ecorr) and current density (icorr) . Electrochemical impedance spectroscopy (EIS) models charge-transfer resistance (Rct) and double-layer capacitance (Cdl) to validate adsorption (Langmuir isotherm) on N80 steel .

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